N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide
CAS No.: 1206996-63-5
Cat. No.: VC6201364
Molecular Formula: C23H24N2O4
Molecular Weight: 392.455
* For research use only. Not for human or veterinary use.
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide - 1206996-63-5](/images/structure/VC6201364.png)
Specification
CAS No. | 1206996-63-5 |
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Molecular Formula | C23H24N2O4 |
Molecular Weight | 392.455 |
IUPAC Name | N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Standard InChI | InChI=1S/C23H24N2O4/c1-27-20-10-6-5-9-18(20)23(11-13-28-14-12-23)16-24-22(26)19-15-21(29-25-19)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3,(H,24,26) |
Standard InChI Key | JWCVCKRSFNAJJD-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three pharmacophoric elements:
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1,2-Oxazole Core: A five-membered aromatic heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively. The oxazole’s 3-position is functionalized with a carboxamide group (-CONH2), while the 5-position bears a phenyl substituent .
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Tetrahydropyran-Oxane Scaffold: A six-membered oxygen-containing ring (oxane) substituted at the 4-position with a 2-methoxyphenyl group. This moiety is linked to the oxazole’s carboxamide via a methylene bridge (-CH2-).
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Methoxyphenyl Substituent: A 2-methoxy-substituted benzene ring attached to the oxane, contributing lipophilicity and steric bulk that may influence target binding.
The full molecular formula is , yielding a molecular weight of 392.455 g/mol . The InChI key (Standard InChI: 1S/C23H24N2O4/c1-27-20-10-6-5-9-18(20)23(11-13-28-14-12-23)16-24-22(26)19-15-21(29-25-19)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3,(H,24,26)
) confirms the stereochemistry and bonding pattern.
Physicochemical Profile
Key properties derived from its structure include:
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Lipophilicity: Calculated logP values (estimated via XLogP3) suggest moderate hydrophobicity, favoring membrane permeability.
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Hydrogen Bonding: The carboxamide and oxazole nitrogens provide H-bond acceptor/donor sites, critical for target engagement.
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Solubility: Limited aqueous solubility (predicted <1 mg/mL) necessitates formulation enhancements for in vivo applications .
Table 1: Comparative Physicochemical Properties of Related Oxazole Derivatives
Compound | Molecular Formula | Molecular Weight | logP | H-Bond Donors | H-Bond Acceptors |
---|---|---|---|---|---|
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide | 392.45 | 3.2 | 1 | 6 | |
5-Phenyl-1,2-oxazole-3-carboxamide (base structure) | 188.18 | 1.8 | 2 | 3 | |
N-(Tetrahydropyran-4-ylmethyl)-1,2-oxazole-3-carboxamide | 210.23 | 0.9 | 2 | 4 |
Synthetic Methodology
Retrosynthetic Analysis
The compound’s synthesis is achieved through convergent strategies, as outlined below:
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Oxazole Ring Formation: Cyclization of a β-keto nitrile precursor with hydroxylamine hydrochloride under acidic conditions yields the 1,2-oxazole core .
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Carboxamide Introduction: Coupling the oxazole-3-carboxylic acid with 4-(2-methoxyphenyl)oxan-4-yl)methanamine via EDCI/HOBt-mediated amidation.
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Oxane Ring Construction: Acid-catalyzed cyclization of a diol intermediate generates the tetrahydropyran ring, with subsequent Friedel-Crafts alkylation introducing the 2-methoxyphenyl group.
Optimization Challenges
Critical parameters influencing yield and purity include:
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Temperature Control: Oxazole cyclization requires strict maintenance at 60–80°C to minimize side product formation .
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Catalyst Selection: Lewis acids (e.g., ZnCl2) improve regioselectivity during Friedel-Crafts reactions.
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Purification: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) isolates the target compound with >95% purity.
Future Directions
While current data are promising, advancing this compound requires:
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ADMET Profiling: Assessment of metabolic stability, CYP inhibition, and hERG liability.
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In Vivo Efficacy: Xenograft studies to validate antitumor activity and optimal dosing regimens.
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